Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate is a heterocyclic compound with significant applications in medicinal chemistry. It is known for its unique structure, which makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit multiple kinases .
Mode of Action
It’s worth noting that halogenated compounds like this one can influence the binding affinity of the compound to its target kinase, potentially leading to improved therapeutic effects .
Biochemical Pathways
Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator .
Result of Action
They have been observed to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Action Environment
It’s known that the compound is stable at room temperature and should be stored in a refrigerator .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyrimidine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biochemical context in which it is used .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate typically involves multiple steps. One common method starts with dimethyl malonate as the starting material. The process includes the following steps :
Alkylation: Dimethyl malonate is alkylated with allyl bromide.
Cyclization: The alkylated product undergoes cyclization with amidine to form a six-membered ring.
Chlorination: The resulting compound is chlorinated using phosphorus oxychloride.
Oxidation: The terminal double bond is oxidized with potassium osmate hydrate and sodium periodate to obtain the aldehyde group.
Esterification: The aldehyde is esterified to form the final product.
Industrial production methods often involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.
Suzuki Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include palladium catalysts, sodium periodate, and potassium osmate hydrate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine :
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is a key intermediate in the synthesis of kinase inhibitors, which are used in cancer therapy and the treatment of inflammatory diseases.
Comparison with Similar Compounds
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate is unique due to its specific structure and reactivity. Similar compounds include:
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Used as a scaffold for kinase inhibitors.
4-Iodo-8-methoxy-2-(methoxycarbonyl)-4,5-dihydro-3H-2a,7-diaza-5a-azoniaacenaphthylene perchlorate: Another heterocyclic compound with applications in medicinal chemistry.
These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound a distinct and valuable compound in its own right.
Properties
IUPAC Name |
ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLIRPRTLSCXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441767 | |
Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144927-57-1 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 4-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144927-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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